molecular formula C8H14N2O B2406468 1-(4-Methylpiperazin-1-yl)prop-2-en-1-one CAS No. 50658-92-9; 92664-38-5

1-(4-Methylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B2406468
Key on ui cas rn: 50658-92-9; 92664-38-5
M. Wt: 154.213
InChI Key: YVNNRQCAABDUMX-UHFFFAOYSA-N
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Patent
US04604213

Procedure details

A mixture of acryloyl choride (102.0 g, 1.13 moles) in methylene chloride (100 ml) was added dropwise into a solution of N-methyl piperazine (86.0 g, 0.86 moles) in methylene chloride (450 ml) over a period of one hour. During the addition, the temperature of the N-methyl piperazine/methylene chloride was kept below 25° C. After the addition was complete, the reaction mixture was stirred at room temperature for two hours. The reraction mixture was neutralized with 260 g of 17% sodium carbonate solution. The organic layer containing the crude product was separated from the aqueous layer via a separatory funnel. The aqueous layer was washed well with methylene chloride. Combination of the organic phases and rotoevaporation of the solvent yielded 100.0 grams of crude product. Distillation of the crude product yield a fraction (74°-78° C./5 mm Hg) that was>98% by G.C. analysis. 13C nmr and IR analysis gave spectra consistent with the title compound.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
N-methyl piperazine methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[CH3:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.CN1CCNCC1.C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[C:1]([N:10]1[CH2:11][CH2:12][N:7]([CH3:6])[CH2:8][CH2:9]1)(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
N-methyl piperazine methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1.C(Cl)Cl
Step Four
Name
Quantity
260 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
was kept below 25° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer via a separatory funnel
WASH
Type
WASH
Details
The aqueous layer was washed well with methylene chloride
CUSTOM
Type
CUSTOM
Details
Combination of the organic phases and rotoevaporation of the solvent yielded 100.0 grams of crude product
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product
CUSTOM
Type
CUSTOM
Details
yield a fraction (74°-78° C./5 mm Hg) that

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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